1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1-methylethenyl)-1-(phenylsulfonyl)-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1-methylethenyl)-1-(phenylsulfonyl)- is a complex organic compound that belongs to the pyrrolopyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives typically involves multi-step organic reactions. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate pyridine and pyrrole precursors.
Bromination: Introduction of the bromo group using brominating agents like N-bromosuccinimide (NBS).
Sulfonylation: Addition of the phenylsulfonyl group using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production methods may involve:
Batch Processing: For small-scale synthesis.
Continuous Flow Chemistry: For large-scale production, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: Halogen substitution reactions are common, where the bromo group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as organolithium or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution may introduce various alkyl or aryl groups.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks in organic synthesis.
Biology: Studied for their potential as enzyme inhibitors or receptor modulators.
Medicine: Investigated for their therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine derivatives involves interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: The parent compound without the additional functional groups.
4-Bromo-1H-pyrrolo[2,3-b]pyridine: A simpler derivative with only the bromo group.
1-Phenylsulfonyl-1H-pyrrolo[2,3-b]pyridine: A derivative with only the phenylsulfonyl group.
Uniqueness
The compound’s uniqueness lies in its combination of functional groups, which may confer unique biological activities and chemical reactivity compared to its simpler counterparts.
Biological Activity
1H-Pyrrolo[2,3-b]pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 4-bromo-2-(1-methylethenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is particularly notable for its potential therapeutic applications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.
- Molecular Formula : C14H11BrN2O2S
- Molecular Weight : 353.22 g/mol
- CAS Number : 1363382-02-8
The biological activity of 1H-Pyrrolo[2,3-b]pyridine derivatives is often attributed to their ability to interact with various molecular targets. One significant pathway involves the inhibition of SGK-1 kinase , which plays a crucial role in cellular signaling related to growth and survival. Inhibitors of SGK-1 have been shown to affect diseases such as cancer and diabetes by modulating cell proliferation and apoptosis .
Anticancer Activity
Research indicates that compounds within the pyrrolo[2,3-b]pyridine class exhibit promising anticancer properties. For instance, a study demonstrated that certain derivatives showed moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards normal cells .
Table 1: Anticancer Activity of Pyrrolo[2,3-b]pyridine Derivatives
Compound | Cancer Cell Line | IC50 (µM) | Toxicity to Normal Cells |
---|---|---|---|
Compound A | Ovarian | 15 | Low |
Compound B | Breast | 20 | Moderate |
Compound C | Cardiac | >50 | None |
Antidiabetic Activity
Additionally, some derivatives have been explored for their potential in enhancing insulin sensitivity. In vitro studies have shown that specific substitutions on the pyrrolo ring can significantly increase glucose incorporation into lipids in adipocytes .
Table 2: Insulin Sensitivity Enhancement by Pyrrolo Derivatives
Compound | Concentration (µM) | Increase in Insulin Sensitivity (%) |
---|---|---|
Compound D | 0.3 | 7.4 |
Compound E | 100 | 37.4 |
Case Study 1: Inhibition of SGK-1 Kinase
In a preclinical study, the compound was administered to models exhibiting SGK-1 mediated disorders. The results indicated a significant reduction in tumor growth rates compared to control groups, suggesting a direct correlation between SGK-1 inhibition and reduced malignancy .
Case Study 2: Antiviral Activity
Another study evaluated the antiviral properties of pyrrolo[2,3-b]pyridine derivatives against HIV-1. Compounds exhibited varying degrees of inhibition with some showing an EC50 value below 10 µM, indicating potential as antiviral agents .
Properties
Molecular Formula |
C16H13BrN2O2S |
---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-4-bromo-2-prop-1-en-2-ylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C16H13BrN2O2S/c1-11(2)15-10-13-14(17)8-9-18-16(13)19(15)22(20,21)12-6-4-3-5-7-12/h3-10H,1H2,2H3 |
InChI Key |
UXTQXYIHAPHBMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC2=C(C=CN=C2N1S(=O)(=O)C3=CC=CC=C3)Br |
Origin of Product |
United States |
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